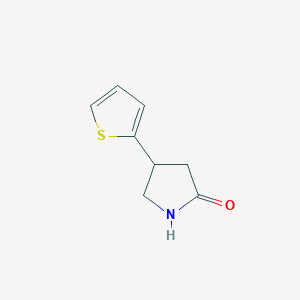

4-(Thiophen-2-yl)pyrrolidin-2-one

Description

BenchChem offers high-quality 4-(Thiophen-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUVRTUBDHFZDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457182 |

Source

|

| Record name | 4-(Thiophen-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88221-12-9 |

Source

|

| Record name | 4-(Thiophen-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a validated multi-step synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the complete synthetic pathway, from starting materials to the final product, including granular experimental protocols and a summary of reagents.

Synthetic Pathway Overview

The synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one is accomplished through a four-stage process. The overall workflow begins with the preparation of a Horner-Wadsworth-Emmons reagent, followed by the synthesis of an aldehyde intermediate. These components are then coupled to form an α,β-unsaturated ester, which subsequently undergoes a conjugate addition and reductive cyclization to yield the target pyrrolidinone.

Caption: Synthetic workflow for 4-(Thiophen-2-yl)pyrrolidin-2-one.

Experimental Protocols

The following protocols are adapted from a validated multi-step synthesis.[1]

Stage 1: Synthesis of Ethyl 2-(Dimethoxyphosphoryl)acetate (1)

-

In a round-bottom flask, combine ethyl bromoacetate (1 equiv.) and toluene (to a concentration of 2 M).

-

Add trimethyl phosphite (1.25 equiv.) to the solution.

-

Reflux the mixture for 2 hours.

-

Monitor the reaction for completion by GC-MS. If the reaction is incomplete, continue refluxing for an additional 2 hours.

-

Once complete, remove volatile materials using a rotary evaporator.

-

Further dry the sample on a high vacuum line for 15 minutes. The resulting product (1) does not require further purification.

-

Characterize the product using ¹H NMR, IR, and GC-MS.

Stage 2: Synthesis of Thiophene-2-Carbaldehyde (2)

Note: This procedure should not be scaled up and requires the use of dry equipment and pyrophoric reagents.

-

In a dry, nitrogen-purged round-bottom flask, dissolve thiophene (1 equiv.) in dry THF to a concentration of 1.8 M.

-

Cool the flask to -78 °C using an acetone/dry ice bath.

-

Add n-BuLi (2.5 M in hexane, 1.2 equiv.) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add dry DMF (1.25 equiv.) dropwise.

-

After an additional 15 minutes at -78 °C, remove the cooling bath and stir for 4 hours at room temperature.

-

Quench the reaction by pouring the mixture into a saturated aqueous NH₄Cl solution (20 mL) and stir well.

-

Perform a liquid-liquid extraction and purify the crude product to obtain thiophene-2-carbaldehyde (2).

Stage 3: Synthesis of Ethyl (2E)-3-(Thiophen-2-yl)prop-2-enoate (3)

-

Prepare a solution of the Horner-Wadsworth-Emmons reagent (1).

-

Prepare a solution of thiophene-2-carbaldehyde (2).

-

In a separate flask, prepare a sodium ethoxide solution by dissolving sodium metal (4 equiv.) in dry ethanol.

-

Add the solution of aldehyde (2) via cannula to the reaction mixture.

-

Stir for 2 hours and monitor by TLC.

-

Upon completion, remove volatile materials on a rotary evaporator.

-

To the residue, add DCM (40 mL) and 10% (v/v) aqueous HCl (10 mL) and transfer to a separating funnel.

-

Separate the organic phase and wash sequentially with 10% (v/v) aqueous HCl, saturated aqueous sodium bicarbonate, and water.

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography using n-hexane/EtOAc to yield compound (3).

-

Characterize the product by ¹H NMR and IR.

Stage 4: Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one (4)

Part A: Conjugate Addition

-

Weigh the ester (3) (1 equiv.) into a round-bottom flask.

-

Add DBU and nitromethane.

-

Stir the reaction and monitor for the formation of the intermediate nitro ester.

Part B: Reductive Cyclisation

-

Dissolve the intermediate nitro ester (1 equiv.) in methanol (to a concentration of 0.1 M).

-

Add NiCl₂·6H₂O (1 equiv.).

-

Cool the solution in an ice/water bath.

-

Add NaBH₄ (5 equiv.) in small portions to the stirred solution and continue stirring for 1 hour.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

If the reaction is complete, add K₂CO₃ (4 equiv.) and stir at room temperature for 2 hours.

-

Monitor the cyclization by TLC.

-

Perform a work-up involving extraction with ethyl acetate and washing with brine.

-

Purify the final product by flash column chromatography on silica gel to obtain 4-(Thiophen-2-yl)pyrrolidin-2-one (4).

Reagents and Materials

| Stage | Reagents and Solvents | Equipment |

| 1 | Ethyl bromoacetate, trimethyl phosphite, toluene. | Round-bottom flask, reflux condenser, rotary evaporator, high vacuum line, GC-MS. |

| 2 | Thiophene, dry THF, n-BuLi (2.5 M in hexanes), dry DMF, DCM, NH₄Cl (aq.), MgSO₄, silica gel. | Dry round-bottom flask, nitrogen line, septum cap, syringes, acetone/dry ice bath, standard glassware for extraction and chromatography. |

| 3 | Sodium metal, ethyl 2-(dimethoxyphosphoryl)acetate (1), thiophene-2-carbaldehyde (2), dry ethanol, dry THF, n-hexane, ethyl acetate, 10% (v/v) aq. HCl, NaHCO₃ (aq.), MgSO₄, silica gel. | Standard glassware for reaction, extraction, and flash column chromatography. |

| 4 | Ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate (3), DBU, nitromethane, methanol, NiCl₂·6H₂O, NaBH₄ (s), K₂CO₃, ethyl acetate, brine, silica gel. | Round-bottom flask, ice/water bath, magnetic stirrer, TLC plates, standard glassware for extraction and flash column chromatography. |

References

An In-depth Technical Guide on the Chemical Properties of 4-(Thiophen-2-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-2-yl)pyrrolidin-2-one is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural framework, incorporating both a pyrrolidin-2-one moiety and a thiophene ring, presents a scaffold for the development of novel therapeutic agents. The pyrrolidinone core is a privileged structure found in a variety of biologically active compounds, while the thiophene ring is a well-known bioisostere for the phenyl group, often introduced to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the known chemical properties of 4-(Thiophen-2-yl)pyrrolidin-2-one, including its synthesis, physical and spectral characteristics, and an exploration of its potential biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(Thiophen-2-yl)pyrrolidin-2-one is presented below. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not extensively reported in publicly available literature.

| Property | Value | Reference |

| IUPAC Name | 4-(Thiophen-2-yl)pyrrolidin-2-one | N/A |

| Synonyms | Not available | N/A |

| CAS Number | 88221-12-9 | |

| Molecular Formula | C₈H₉NOS | |

| Molecular Weight | 167.23 g/mol | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectroscopic Data

1H NMR, 13C NMR, IR, and Mass Spectrometry

While specific spectral data for the title compound is not published, the synthesis of related pyrrolidin-2-one derivatives is often confirmed using these methods.[1] For a definitive structural confirmation of 4-(Thiophen-2-yl)pyrrolidin-2-one, experimental determination of its NMR, IR, and mass spectra would be required.

Experimental Protocols

A multi-step synthesis for 4-(Thiophen-2-yl)pyrrolidin-2-one has been reported. The following is a detailed experimental protocol adapted from the literature.

Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one

The synthesis involves a multi-step process that can be broadly outlined as follows:

Experimental Workflow for the Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one

Caption: Synthetic pathway for 4-(Thiophen-2-yl)pyrrolidin-2-one.

Step 1: Formylation of Thiophene to Thiophene-2-carbaldehyde

This step involves the introduction of a formyl group onto the thiophene ring.

Step 2: Horner-Wadsworth-Emmons Reaction

Thiophene-2-carbaldehyde is reacted with a phosphonate ylide to form an α,β-unsaturated ester.

Step 3: Michael Addition

A Michael acceptor is added to the α,β-unsaturated ester.

Step 4: Reductive Cyclization

The final step involves the reduction of the nitro group and subsequent intramolecular cyclization to yield the desired 4-(Thiophen-2-yl)pyrrolidin-2-one.

Biological Activity and Potential Applications

While specific biological data for 4-(Thiophen-2-yl)pyrrolidin-2-one is limited, the pyrrolidin-2-one scaffold is a common feature in many biologically active molecules. Derivatives of pyrrolidin-2-one have been investigated for a range of therapeutic applications.[1] The thiophene moiety is also a key component in numerous approved drugs, where it often serves to enhance biological activity and improve the pharmacokinetic profile.

The combination of these two pharmacophoric elements in 4-(Thiophen-2-yl)pyrrolidin-2-one suggests its potential as a building block for the synthesis of novel compounds with a variety of potential biological activities. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

Logical Relationship of Pyrrolidinone and Thiophene in Drug Discovery

Caption: Intersection of key pharmacophores in the target compound.

Conclusion

4-(Thiophen-2-yl)pyrrolidin-2-one is a molecule of interest for medicinal chemists and drug discovery scientists due to its hybrid structure containing two important pharmacophores. While a synthetic route has been established, there is a notable lack of comprehensive data on its specific physical, spectral, and biological properties. This guide highlights the current state of knowledge and underscores the need for further experimental investigation to fully characterize this compound and unlock its potential for the development of new therapeutic agents. Future studies should focus on obtaining precise measurements of its physicochemical properties, detailed spectral analysis for complete structural elucidation, and a thorough evaluation of its biological activity profile.

References

Spectroscopic and Synthetic Profile of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-(Thiophen-2-yl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While a detailed synthesis protocol is available, specific experimental spectroscopic data (NMR, IR, MS) for this compound is not readily found in publicly accessible literature. This document aims to bridge this gap by presenting detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar small organic molecules. Furthermore, this guide includes structured data tables for researchers to populate with their own experimental findings, facilitating standardized data comparison. A logical workflow for the synthesis and spectroscopic characterization of 4-(Thiophen-2-yl)pyrrolidin-2-one is also visualized to guide laboratory practice.

Introduction

4-(Thiophen-2-yl)pyrrolidin-2-one is a molecule of interest due to the presence of both the thiophene and pyrrolidinone moieties, which are common pharmacophores in a variety of biologically active compounds. The thiophene ring is a bioisostere of the benzene ring and is found in numerous pharmaceuticals, while the pyrrolidinone core is a key structural feature in nootropic drugs like piracetam. A thorough understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in synthetic and medicinal chemistry applications.

Despite the existence of established synthetic routes, a consolidated public repository of its NMR, IR, and MS data is not currently available. This guide provides the necessary methodological framework to obtain and organize this critical information.

Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one

A multi-step synthesis involving a Horner–Wadsworth–Emmons reaction and a reductive cyclisation has been described for the preparation of 4-(Thiophen-2-yl)pyrrolidin-2-one. The final product is purified by column chromatography and characterized by ¹H NMR and IR spectroscopy.

Data Presentation

The following tables are provided for the systematic recording of spectroscopic data for 4-(Thiophen-2-yl)pyrrolidin-2-one.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Assignment |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified 4-(Thiophen-2-yl)pyrrolidin-2-one in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its compatibility with the desired NMR experiment.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected range of proton resonances (typically 0-12 ppm for organic molecules).

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Adjust the spectral width to encompass the typical range for carbon resonances (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid, purified 4-(Thiophen-2-yl)pyrrolidin-2-one directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch of the lactam, N-H stretch, C-H stretches of the thiophene ring, etc.).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument.

-

-

Instrumentation: Employ a mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode, depending on which mode provides a better signal for the analyte.

-

Obtain a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide further structural information.

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 4-(Thiophen-2-yl)pyrrolidin-2-one.

Caption: General workflow for the synthesis and spectroscopic analysis of 4-(Thiophen-2-yl)pyrrolidin-2-one.

Unraveling the Therapeutic Potential: A Technical Whitepaper on the Presumed Mechanism of Action of 4-(Thiophen-2-yl)pyrrolidin-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides an in-depth technical guide to the hypothesized mechanism of action of 4-(Thiophen-2-yl)pyrrolidin-2-one, a novel compound with potential therapeutic applications in neurological disorders. In the absence of direct experimental data for this specific molecule, this whitepaper synthesizes preclinical findings from structurally analogous thiophene-pyrrolidinone derivatives to propose a compelling mechanism centered on the modulation of neuronal voltage-gated sodium channels. This guide includes a summary of quantitative data from related compounds, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathway and experimental workflows to support future research and development efforts.

Introduction

The pyrrolidinone scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, with prominent examples including the nootropic agent piracetam and the antiepileptic drug levetiracetam.[1] Compounds incorporating a thiophene moiety have also demonstrated a wide range of biological activities, including anti-inflammatory and anticonvulsant effects.[2] The novel compound, 4-(Thiophen-2-yl)pyrrolidin-2-one, which combines these two key structural features, is therefore of significant interest for its potential as a CNS-active agent. This whitepaper aims to elucidate its most probable mechanism of action by drawing parallels with closely related and well-characterized analogs.

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Based on extensive research into structurally similar compounds, particularly 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, the primary hypothesized mechanism of action for 4-(Thiophen-2-yl)pyrrolidin-2-one is the modulation of neuronal voltage-gated sodium channels (VGSCs).[3][4]

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[5][6] In pathological conditions such as epilepsy, hyperexcitability of neurons is often linked to aberrant sodium channel function. By binding to these channels, likely at site 2, 4-(Thiophen-2-yl)pyrrolidin-2-one is presumed to stabilize the inactivated state of the channel. This action reduces the influx of sodium ions during high-frequency neuronal firing, thereby dampening excessive electrical activity and preventing seizure propagation.[3] This proposed mechanism is consistent with the observed anticonvulsant and antinociceptive effects of related thiophene-pyrrolidinone compounds.[2][3][4]

Signaling Pathway Diagram

Caption: Proposed mechanism of action of 4-(Thiophen-2-yl)pyrrolidin-2-one.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for 4-(Thiophen-2-yl)pyrrolidin-2-one is not yet available in the public domain. However, the following table summarizes the in vivo anticonvulsant activity of a closely related analog, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (Compound 33), in murine models. This data provides a strong rationale for investigating the anticonvulsant potential of 4-(Thiophen-2-yl)pyrrolidin-2-one.

| Compound | Assay | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (Compound 33) | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 27.4 | [3][4] |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (Compound 33) | 6 Hz Seizure Test (32 mA) | Mouse | Intraperitoneal (i.p.) | 30.8 | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of the anticonvulsant and mechanistic properties of 4-(Thiophen-2-yl)pyrrolidin-2-one, based on established protocols for analogous compounds.

In Vivo Anticonvulsant Screening

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[7][8]

-

Animals: Male albino mice (e.g., CF-1 or C57BL/6 strains), weighing 18-25 g.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally).

-

At the time of predicted peak effect, apply a drop of saline or a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas.[8]

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[8]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Abolition of the hindlimb tonic extensor component is defined as protection.

-

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

This model is considered to represent therapy-resistant focal seizures.[9][10][11]

-

Animals: Male albino mice (e.g., ICR-CD1 strain), weighing 18-25 g.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes, capable of delivering a 6 Hz stimulus.

-

Procedure:

-

Administer the test compound or vehicle control.

-

At the time of predicted peak effect, apply a drop of saline or local anesthetic to the corneas.

-

Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) at a specific current intensity (e.g., 32 mA or 44 mA).[9][10][12]

-

Observe the animal for seizure activity, characterized by a "stunned" posture, forelimb clonus, twitching of the vibrissae, and Straub-tail.[11][12]

-

Protection is defined as the absence of this characteristic seizure behavior and a return to normal exploratory behavior within 10 seconds.[10]

-

-

Data Analysis: The ED₅₀ is calculated as described for the MES test.

This test is a model for myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels.[7][13]

-

Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 g.

-

Procedure:

-

Administer the test compound or vehicle control.

-

At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[13]

-

Place the animal in an observation cage and monitor for the onset of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds) for a period of 30 minutes.[13]

-

The absence of clonic seizures during the observation period indicates protection.

-

-

Data Analysis: The ED₅₀ is calculated as described above.

In Vitro Mechanistic Studies

This assay determines the affinity of a compound for a specific site on the voltage-gated sodium channel.

-

Materials:

-

Rat brain membrane preparation (e.g., from cortex or hippocampus).

-

Radioligand specific for the target site (e.g., [³H]batrachotoxinin-A 20-α-benzoate for site 2).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.8 mg/mL BSA).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure (Competitive Binding):

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known ligand for the site).

-

Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at 30°C).[14]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Experimental Workflow Diagram

Caption: A general experimental workflow for the preclinical evaluation of novel anticonvulsant compounds.

Conclusion

While direct experimental evidence for the mechanism of action of 4-(Thiophen-2-yl)pyrrolidin-2-one is currently lacking, a robust hypothesis can be formulated based on the well-documented activities of structurally related thiophene-pyrrolidinone derivatives. The available data strongly suggest that this compound is likely to exert its therapeutic effects, particularly in the context of epilepsy and neuropathic pain, through the modulation of voltage-gated sodium channels. The experimental protocols and workflows detailed in this whitepaper provide a clear roadmap for the preclinical evaluation of 4-(Thiophen-2-yl)pyrrolidin-2-one to validate this proposed mechanism and further elucidate its therapeutic potential. Future research, including in vitro binding and electrophysiology studies, alongside in vivo efficacy and safety profiling, is warranted to confirm these hypotheses and advance the development of this promising compound.

References

- 1. Seletracetam - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of New 3-(Benzo[ b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents-In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide

The pyrrolidinone scaffold is a privileged five-membered nitrogen-containing heterocycle that forms the core structure of numerous biologically active compounds, ranging from natural products to synthetic pharmaceuticals.[1][2] Its significance in drug discovery is underscored by its presence in a wide array of therapeutic agents with activities including anticonvulsant, anti-inflammatory, antiviral, and anticancer effects.[3][4] The non-planar, sp3-hybridized nature of the pyrrolidinone ring allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high target affinity and selectivity.[4][5]

This technical guide provides an in-depth overview of the discovery and isolation of novel pyrrolidinone derivatives for researchers, scientists, and drug development professionals. It covers key examples of recently discovered compounds, details their isolation and synthesis, presents their biological activities in structured tables, and visualizes the underlying molecular pathways and experimental workflows.

Novel Pyrrolidinone Derivatives: Discovery and Biological Activity

The continuous search for new therapeutic agents has led to the discovery and synthesis of a multitude of novel pyrrolidinone derivatives. These compounds exhibit a broad spectrum of pharmacological activities, targeting various enzymes and signaling pathways implicated in human diseases.

Natural Products: Ascosetin, an Antibacterial Agent

A recent study reported the isolation of a new tetramic acid, Ascosetin, from an Ascomycete fungus.[6] This compound was identified through a screening method using Staphylococcus aureus. Structurally, Ascosetin belongs to the pyrrolidinone class and has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[6]

Data Presentation: Antibacterial Activity of Ascosetin

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in μg/mL |

| Staphylococcus aureus ATCC29213 | 2 |

| Staphylococcus aureus (MRSA) | 4 |

| Enterococcus faecalis ATCC29212 | 16 |

| Streptococcus pneumoniae ATCC49619 | 4 |

| Haemophilus influenzae ATCC49247 | 8 |

| Moraxella catarrhalis ATCC25238 | 16 |

| Source: Data compiled from[6] |

Synthetic Derivatives as Enzyme Inhibitors

Synthetic chemistry has enabled the development of highly potent and selective pyrrolidinone derivatives targeting specific enzymes.

Autotaxin (ATX) Inhibitors: Autotaxin is a key enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in pathological inflammatory conditions like cancer and fibrosis.[7] A novel series of optically active 2-pyrrolidinone and pyrrolidine derivatives has been synthesized, with several compounds showing potent inhibition of ATX. The boronic acid derivatives, in particular, were found to be highly effective.[7]

Data Presentation: Inhibitory Activity of Novel Pyrrolidinone Derivatives Against Autotaxin (ATX)

| Compound | Type | IC50 (nM) |

| 3k | Boronic Acid Derivative | 50 |

| 21 | Boronic Acid Derivative | 35 |

| 3l | Boronic Acid Derivative | 120 |

| 3m | Boronic Acid Derivative | 180 |

| 16 | Hydroxamic Acid Derivative | 700 |

| 40b | Carboxylic Acid Derivative | 800 |

| Source: Data compiled from[7] |

Myeloperoxidase (MPO) Inhibitors: Myeloperoxidase is an enzyme involved in oxidative stress and tissue damage in various inflammatory diseases.[8] A novel pyrrolidinone indole compound, IN-4, was discovered as a highly potent, irreversible inhibitor of MPO. This compound demonstrated favorable kinetic properties and high oral bioavailability in preclinical models.[8]

Data Presentation: In Vitro Potency of MPO Inhibitor IN-4

| Assay | Potency (IC50 or K_inact/K_i) |

| Peroxidation Assay | Potent Inhibition (Specific IC50 not provided) |

| Plasma Assay | Potent Inhibition (Specific IC50 not provided) |

| NETosis Assay | Potent Inhibition (Specific IC50 not provided) |

| Inactivation Rate (k_inact/K_i) | Fast |

| Partition Ratio (k3/k4) | Low |

| Source: Data compiled from[8] |

Experimental Protocols: Isolation and Synthesis

The generation of novel pyrrolidinone derivatives relies on robust protocols for both isolation from natural sources and chemical synthesis.

Isolation of Natural Pyrrolidinone Derivatives

The isolation of bioactive compounds from natural sources is a multi-step process that involves extraction, fractionation, and purification.[9][10] The isolation of N-Ethyl-2-pyrrolidinone-substituted flavanols from white tea serves as a representative example of a modern workflow.[11]

Protocol: General Workflow for Natural Product Isolation

-

Extraction: The raw biological material (e.g., fungal culture, plant leaves) is extracted using a suitable solvent (e.g., ethyl acetate, methanol) to obtain a crude extract containing a mixture of metabolites.[12]

-

Prefractionation: The crude extract is subjected to an initial separation technique to reduce complexity. Centrifugal Partition Chromatography (CPC) is an effective all-liquid chromatography method used for this purpose. It utilizes two non-miscible liquid phases (stationary and mobile) to separate compounds based on their partition coefficients.[11]

-

Profiling and Target Identification: Fractions collected from the initial separation are analyzed using rapid profiling methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to identify fractions containing the target compounds.[11]

-

Semi-Preparative Purification: The enriched fractions are further purified using a higher resolution technique, such as semi-preparative High-Performance Liquid Chromatography (HPLC), to isolate the individual compounds in high purity.[11]

-

Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[6][12]

Synthesis of Novel Pyrrolidinone Derivatives

Chemical synthesis offers a versatile route to novel pyrrolidinone derivatives, allowing for the systematic modification of the core scaffold to optimize biological activity.[13] A common method involves the condensation of a primary amine with a suitable precursor.

Protocol: Synthesis of N-Aryl Pyrrolidinones via Condensation

This protocol is based on a method for synthesizing pyrrolidine derivatives with potential analgesic and anti-inflammatory activity.[14]

-

Reactant Preparation: Equimolar amounts of an N-acetylphenyl-pyrrolidinyl acetamide derivative and a substituted aniline are prepared in a suitable solvent, such as ethanol.

-

Condensation Reaction: A catalytic amount of glacial acetic acid is added to the mixture. The reaction is then heated under reflux for a specified period (e.g., 6-8 hours).

-

Reaction Monitoring: The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with a cold solvent (e.g., ethanol), and dried.

-

Purification: If necessary, the product is further purified by recrystallization from an appropriate solvent to yield the final, pure pyrrolidinone derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, NMR, and Mass Spectrometry.[14]

Signaling Pathways Modulated by Pyrrolidinone Derivatives

A key aspect of drug discovery is understanding the mechanism of action of a novel compound. Several pyrrolidinone derivatives have been shown to modulate critical intracellular signaling pathways, particularly those involved in inflammation.

Inhibition of Toll-Like Receptor (TLR) Signaling

Toll-like receptors (TLRs) are crucial for initiating innate immune responses.[15] Their signaling is broadly divided into MyD88-dependent and TRIF-dependent pathways, both of which can lead to the activation of transcription factors like NF-κB and IRF3, driving the expression of inflammatory genes. The synthetic compound 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) has been shown to inhibit both of these pathways, thereby reducing the expression of inflammatory mediators.[15]

Blockade of the NF-κB Activation Pathway

The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by an inhibitory protein called IκB-α. Pro-inflammatory stimuli, such as the cytokine IL-1β, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB-α. This phosphorylation targets IκB-α for degradation, freeing NF-κB to translocate to the nucleus and activate gene expression.[16] The pyrrolidinone derivative N2733 has been found to inhibit this process by blocking the activation of IKK-α, thereby preventing IκB-α phosphorylation and degradation.[16]

Conclusion

The pyrrolidinone ring continues to be a highly valuable scaffold in the field of drug discovery. The ongoing exploration of natural sources and the application of innovative synthetic methodologies are constantly yielding novel derivatives with potent and diverse biological activities. As demonstrated, these compounds can modulate key signaling pathways involved in inflammation and other disease processes. The detailed protocols and structured data presented in this guide aim to support researchers in the continued discovery and development of pyrrolidinone-based therapeutics. Future work will likely focus on further optimizing the selectivity and pharmacokinetic properties of these promising molecules to translate their preclinical efficacy into clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation, structure elucidation and antibacterial activity of a new tetramic acid, ascosetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a novel, highly potent and orally bioavailable pyrrolidinone indole series of irreversible Myeloperoxidase (MPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural products isolation in modern drug discovery programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Products Isolation | Semantic Scholar [semanticscholar.org]

- 11. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals

Abstract: This technical guide provides a comprehensive overview of the in silico modeling of 4-(Thiophen-2-yl)pyrrolidin-2-one, a molecule of interest in medicinal chemistry due to its constituent thiophene and pyrrolidinone scaffolds. The document is intended for researchers, scientists, and professionals in the field of drug development. It outlines a systematic approach to characterizing the potential therapeutic applications of this compound through computational methods. The guide details predicted biological targets, in-depth experimental protocols for a range of in silico techniques, and a proposed workflow for its evaluation. Quantitative data from these predictive models are summarized in structured tables, and key processes are visualized through Graphviz diagrams, offering a foundational roadmap for the computational assessment and future experimental validation of 4-(Thiophen-2-yl)pyrrolidin-2-one.

Introduction to 4-(Thiophen-2-yl)pyrrolidin-2-one and In Silico Modeling

4-(Thiophen-2-yl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam (pyrrolidin-2-one) ring substituted with a thiophene group at the 4th position. Both the pyrrolidinone and thiophene moieties are recognized as "privileged structures" in medicinal chemistry, as they are present in a wide array of biologically active compounds and approved drugs.[1][2] The pyrrolidinone core is a key component of nootropic drugs like Piracetam and has been explored for its potential in treating neurodegenerative diseases, epilepsy, and depression.[3] The thiophene ring is a bioisostere of the benzene ring and is found in various pharmaceuticals with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4]

In silico modeling, or computer-aided drug design (CADD), plays a pivotal role in modern drug discovery by enabling the prediction of a compound's behavior at the molecular level. These computational techniques accelerate the identification and optimization of lead compounds by simulating interactions with biological targets, predicting pharmacokinetic and toxicological profiles, and elucidating mechanisms of action. This guide outlines a comprehensive in silico workflow to explore the therapeutic potential of 4-(Thiophen-2-yl)pyrrolidin-2-one.

Predicted Biological Targets and Therapeutic Potential

Given the absence of extensive experimental data for 4-(Thiophen-2-yl)pyrrolidin-2-one, a rational starting point for in silico analysis is the identification of potential biological targets based on the activities of structurally related molecules.

-

Inflammatory Enzymes (COX-1, COX-2, LOX): Pyrrolidinone derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[5][6] The thiophene moiety is also present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Neuronal Targets: The pyrrolidinone scaffold is central to several neuroactive compounds. Potential targets could include enzymes like prolyl oligopeptidase (POP) or ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1), for which thiophene-containing amides have shown agonist activity.[7][8]

-

Antiviral Targets: Some pyrrolidine derivatives have been identified as inhibitors of viral enzymes like neuraminidase.[9]

-

Anticancer Targets: The Bcl-2 family protein Mcl-1 has been explored as a target for pyrrolidinone-based inhibitors in oncology.[10] Additionally, thiophene derivatives have been investigated for their antiproliferative effects.[11]

Based on these potential targets, the therapeutic areas for 4-(Thiophen-2-yl)pyrrolidin-2-one could include inflammatory disorders, neurological conditions, viral infections, and oncology.

In Silico Modeling Workflow

A systematic in silico evaluation of 4-(Thiophen-2-yl)pyrrolidin-2-one can be structured as a multi-step process, beginning with ligand preparation and target identification, followed by detailed molecular interaction studies and property predictions.

Caption: A generalized workflow for the in silico modeling of a novel compound.

Detailed In Silico Experimental Protocols

This section provides detailed methodologies for the key computational experiments proposed for the analysis of 4-(Thiophen-2-yl)pyrrolidin-2-one.

Ligand and Protein Preparation

Protocol for Ligand Preparation:

-

2D Structure Generation: Draw the 2D structure of 4-(Thiophen-2-yl)pyrrolidin-2-one using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Conversion to 3D: Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., Avogadro, Maestro).

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS) to obtain a low-energy, stable conformation. This is a crucial step to ensure the ligand geometry is realistic.

-

Charge Calculation: Assign partial atomic charges using a method like Gasteiger-Hückel or a quantum mechanical approach.

-

File Format Conversion: Save the prepared ligand structure in a format compatible with docking software (e.g., .mol2, .pdbqt).

Protocol for Protein Preparation:

-

Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.

-

Preprocessing: Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4).

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while keeping the backbone atoms fixed.

-

Active Site Definition: Define the binding site for docking, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Molecular Docking

Protocol for Molecular Docking:

-

Grid Generation: Generate a grid box that encompasses the defined active site of the target protein. The grid defines the search space for the docking algorithm.

-

Docking Simulation: Dock the prepared ligand into the receptor's active site using software like AutoDock Vina, Glide, or GOLD. These programs will explore various conformations and orientations of the ligand within the binding pocket.

-

Scoring and Ranking: The docking software will score the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked according to these scores.

-

Interaction Analysis: Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulations

Protocol for MD Simulations:

-

System Setup: Place the protein-ligand complex from the best docking pose in a periodic box of water molecules (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

-

Minimization: Perform energy minimization of the entire system to remove bad contacts.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

Production Run: Run the production MD simulation for a significant duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating the Root Mean Square Deviation - RMSD), the flexibility of the protein (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.

ADMET Prediction

Protocol for ADMET Prediction:

-

Input Structure: Use the 2D or 3D structure of 4-(Thiophen-2-yl)pyrrolidin-2-one as input for ADMET prediction software (e.g., SwissADME, pkCSM, Discovery Studio).

-

Property Calculation: The software will calculate a range of physicochemical and pharmacokinetic properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition/substrate potential.

-

Excretion: Total clearance.

-

Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

Drug-Likeness Evaluation: Assess compliance with rules like Lipinski's Rule of Five to evaluate the compound's potential as an orally bioavailable drug.

Data Presentation and Interpretation

The quantitative output from the in silico analyses should be organized into clear, comparative tables. Below are examples of how such data could be presented for 4-(Thiophen-2-yl)pyrrolidin-2-one (data are hypothetical).

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| COX-1 | 1EQG | -7.2 | Arg120, Tyr355, Ser530 |

| COX-2 | 5KIR | -8.1 | Arg120, Tyr355, Val523 |

| 5-LOX | 3V99 | -7.8 | His367, His372, Phe421 |

| Mcl-1 | 2M6I | -6.9 | Arg263, Asp256, Met250 |

| TRPV1 | 5IRZ | -7.5 | Tyr511, Ser512, Thr550 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | > 90% | High absorption |

| BBB Permeability (logBB) | -0.5 | Likely to cross the BBB |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Hepatotoxicity | Low probability | Low risk of liver damage |

Table 3: Key Physicochemical and Drug-Likeness Parameters

| Parameter | Predicted Value | Lipinski's Rule of Five |

|---|---|---|

| Molecular Weight | 181.24 g/mol | Compliant (< 500) |

| LogP | 1.25 | Compliant (< 5) |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |

| TPSA | 49.6 Ų | Good oral bioavailability |

Signaling Pathway Analysis

Should 4-(Thiophen-2-yl)pyrrolidin-2-one prove to be a potent inhibitor of an inflammatory target like COX-2, it would be expected to modulate downstream signaling pathways such as the NF-κB pathway, which is central to the inflammatory response.

Caption: A potential mechanism of action via inhibition of COX-2 in the NF-κB pathway.

Conclusion and Future Directions

This in silico investigation provides a foundational assessment of 4-(Thiophen-2-yl)pyrrolidin-2-one, suggesting its potential as a modulator of targets involved in inflammation and neurological disorders. The predictive models indicate favorable drug-like properties and a manageable safety profile. The next logical steps involve the chemical synthesis of the compound and in vitro experimental validation of the computationally predicted activities. Assays to determine its inhibitory potency against COX-1/COX-2, for instance, would be a high-priority experiment. Should the in vitro results align with the in silico predictions, further preclinical development, including cell-based assays and in vivo studies, would be warranted. This integrated approach of computational modeling followed by targeted experimental validation represents an efficient strategy for modern drug discovery.

References

- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

physical and chemical characteristics of 4-(Thiophen-2-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Thiophen-2-yl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a thiophene group at the 4-position. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-(Thiophen-2-yl)pyrrolidin-2-one, detailed experimental protocols for its synthesis, and an exploration of the potential pharmacological relevance of its structural scaffold based on the activities of related compounds. While direct biological data for the core molecule is limited, this document serves as a foundational resource for researchers interested in exploring its potential in drug discovery and development.

Physicochemical Characteristics

Precise experimental values for the physical properties of 4-(Thiophen-2-yl)pyrrolidin-2-one are not widely reported in publicly accessible literature. However, based on its chemical structure and data from chemical suppliers, the following information has been compiled. Further experimental determination of these properties is recommended for any rigorous research application.

Table 1: Physical and Chemical Properties of 4-(Thiophen-2-yl)pyrrolidin-2-one

| Property | Value | Source |

| CAS Number | 88221-12-9 | [1][2] |

| Molecular Formula | C₈H₉NOS | [1] |

| Molecular Weight | 167.23 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

| Purity Specification | 97% |

Spectral Data

Table 2: Predicted Spectral Characteristics of 4-(Thiophen-2-yl)pyrrolidin-2-one

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons on the thiophene ring (typically in the aromatic region), and signals for the protons on the pyrrolidinone ring, including the CH₂ and CH groups, and the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactam, the carbons of the thiophene ring, and the carbons of the pyrrolidinone ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3200 cm⁻¹), the C=O stretch of the lactam (around 1680 cm⁻¹), and C-H and C=C stretches from the thiophene and pyrrolidinone rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (167.23 m/z), along with characteristic fragmentation patterns. |

Experimental Protocols

The synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one can be achieved through a multi-step process. The following protocol is a detailed methodology for its preparation.

Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one

This synthesis involves a Horner-Wadsworth-Emmons reaction followed by a reductive cyclization.

Diagram 1: Synthetic Pathway for 4-(Thiophen-2-yl)pyrrolidin-2-one

Caption: Synthetic pathway for 4-(Thiophen-2-yl)pyrrolidin-2-one.

Materials and Reagents:

-

Thiophene-2-carbaldehyde

-

Ethyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (NaH)

-

Dry Tetrahydrofuran (THF)

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

-

Horner-Wadsworth-Emmons Reaction: To a solution of ethyl 2-(dimethoxyphosphoryl)acetate in dry THF, add sodium hydride portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen ceases. Add thiophene-2-carbaldehyde dropwise and allow the reaction to proceed to completion. The resulting product is ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate.

-

Michael Addition: Dissolve the ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate in nitromethane and add DBU as a catalyst. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Reductive Cyclization: Dissolve the product from the Michael addition in methanol. Add nickel(II) chloride hexahydrate, followed by the portion-wise addition of sodium borohydride at 0 °C. This effects the reduction of the nitro group and subsequent cyclization to form the lactam ring.

-

Workup and Purification: After the reaction is complete, perform a standard aqueous workup. The crude product is then purified by column chromatography on silica gel to yield 4-(Thiophen-2-yl)pyrrolidin-2-one.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological and Pharmacological Relevance

While there is a lack of direct biological studies on 4-(thiophen-2-yl)pyrrolidin-2-one, the thiophene and pyrrolidinone moieties are present in numerous biologically active compounds. This suggests that the core structure is a valuable scaffold for medicinal chemistry.

Diagram 2: Potential Therapeutic Areas for Thiophene-Pyrrolidinone Derivatives

Caption: Potential therapeutic applications based on derivatives.

Derivatives of the thiophene-pyrrolidinone scaffold have demonstrated a range of biological activities:

-

Anticonvulsant and Antinociceptive Activity: Certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown potent antiseizure and antinociceptive properties in preclinical models. These effects are thought to be mediated, in part, through interaction with voltage-sensitive sodium channels.[3][4]

-

Antifungal Activity: N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess excellent fungicidal activity against cucumber downy mildew.

-

Antiviral Activity: The pyrrolidine ring is a component of samatasvir, an experimental drug for the treatment of hepatitis C that inhibits the viral NS5A replication complex.

-

Antibacterial Activity: Thiophene derivatives have been investigated for their activity against drug-resistant Gram-negative bacteria.

These findings suggest that 4-(thiophen-2-yl)pyrrolidin-2-one could serve as a valuable starting point for the design and synthesis of novel therapeutic agents targeting a variety of diseases.

Future Directions

The full potential of 4-(thiophen-2-yl)pyrrolidin-2-one as a pharmacophore remains to be explored. Future research should focus on:

-

Comprehensive Physicochemical Profiling: Experimental determination of melting point, boiling point, solubility in various solvents, and pKa is necessary for its proper handling and formulation.

-

Full Spectral Characterization: Acquisition and detailed analysis of ¹H NMR, ¹³C NMR, IR, and mass spectra are essential for creating a complete reference for this compound.

-

Biological Screening: The compound should be subjected to a broad range of in vitro biological screens to identify potential targets and therapeutic areas. This could include assays for CNS activity, antimicrobial activity, and antiviral activity, given the known properties of its derivatives.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with modifications at the thiophene and pyrrolidinone rings would allow for the exploration of SAR and the optimization of any identified biological activity.

Conclusion

4-(Thiophen-2-yl)pyrrolidin-2-one is a readily synthesizable heterocyclic compound. While its specific physical and biological properties are not yet well-documented, its structural components are features of many pharmacologically active molecules. This technical guide consolidates the currently available information and provides a roadmap for future research into this promising chemical scaffold. The detailed synthetic protocol and the overview of the biological activities of related compounds offer a solid foundation for its further investigation in the field of drug discovery.

References

- 1. 1pchem.com [1pchem.com]

- 2. 88221-12-9(4-(Thiophen-2-yl)pyrrolidin-2-one) | Kuujia.com [de.kuujia.com]

- 3. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Therapeutic Potential of Thiophene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing heterocyclic ring, stands as a privileged scaffold in medicinal chemistry. Its versatile structure and ability to modulate a wide array of biological targets have led to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic targets of thiophene compounds, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticancer Targets of Thiophene Derivatives

Thiophene-based compounds have demonstrated significant potential as anticancer agents by targeting various key molecules and pathways involved in cancer progression. These include protein kinases, tubulin, and histone deacetylases, leading to cell cycle arrest and apoptosis.[1][2]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thiophene derivatives have been developed as potent inhibitors of several kinases.

A notable example is a 5-hydroxybenzothiophene hydrazide derivative, compound 16b , which has shown multi-kinase inhibitory activity.[1][3] It potently inhibits Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[3] Another thiophene-based compound, inhibitor 17 , is a potent and selective inhibitor of JNK3, a kinase implicated in neuronal apoptosis and inflammatory responses.[2]

-

Signaling Pathway of Kinase Inhibition by Thiophene Compounds

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(Thiophen-2-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel heterocyclic compound, 4-(Thiophen-2-yl)pyrrolidin-2-one. This molecule, featuring a thiophene ring linked to a pyrrolidinone core, presents a scaffold of significant interest in medicinal chemistry and drug discovery due to the prevalence of these moieties in various biologically active compounds.

The definitive identification and characterization of such molecules are paramount for understanding their structure-activity relationships, ensuring purity, and meeting regulatory requirements. This guide outlines the key analytical techniques, presents expected data in a structured format, and provides detailed experimental protocols.

Spectroscopic and Spectrometric Data Summary

The structural confirmation of 4-(Thiophen-2-yl)pyrrolidin-2-one relies on a synergistic application of modern analytical techniques. The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are fundamental to its characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.20 | dd | 5.1, 1.2 | 1H | Thiophene H5 |

| ~6.95 | dd | 5.1, 3.5 | 1H | Thiophene H4 |

| ~6.90 | dd | 3.5, 1.2 | 1H | Thiophene H3 |

| ~6.50 | br s | 1H | N-H | |

| ~3.80 | m | - | 1H | Pyrrolidinone H4 |

| ~3.60 | t | 7.0 | 2H | Pyrrolidinone H5 |

| ~2.80 | dd | 17.0, 8.5 | 1H | Pyrrolidinone H3a |

| ~2.50 | dd | 17.0, 8.0 | 1H | Pyrrolidinone H3b |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly in experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~176.0 | C=O (Pyrrolidinone C2) |

| ~145.0 | Thiophene C2 |

| ~127.0 | Thiophene C5 |

| ~124.5 | Thiophene C4 |

| ~123.0 | Thiophene C3 |

| ~48.0 | Pyrrolidinone C5 |

| ~40.0 | Pyrrolidinone C3 |

| ~38.0 | Pyrrolidinone C4 |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly in experimental conditions.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z | Observed m/z | Molecular Formula |

| ESI+ | 168.0427 | [Experimental Value] | [C₈H₁₀NOS]⁺ |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structure elucidation.

Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one

A plausible synthetic route involves the Michael addition of a thiophene derivative to an α,β-unsaturated lactam precursor, followed by appropriate workup and purification. While a specific literature procedure was not found, a general method is outlined below.

Protocol:

-

Reaction Setup: To a solution of a suitable thiophene nucleophile in a dry aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base (e.g., LDA, NaH) at low temperature (-78 °C).

-

Michael Addition: To this solution, add a solution of an appropriate α,β-unsaturated pyrrolidinone precursor (e.g., 5-ethoxy-3-pyrrolin-2-one) dropwise, maintaining the low temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its structure and purity.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified 4-(Thiophen-2-yl)pyrrolidin-2-one.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to aid in the definitive assignment of proton and carbon signals.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition:

-

Ionization: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Accurate Mass Measurement: Perform accurate mass measurement to determine the elemental composition of the molecular ion.

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis is crucial for unambiguous structure determination. The following diagram illustrates the typical workflow.

Caption: Workflow for the structure elucidation of 4-(Thiophen-2-yl)pyrrolidin-2-one.

This guide provides a foundational framework for the structural elucidation of 4-(Thiophen-2-yl)pyrrolidin-2-one. The application of these robust analytical techniques and a systematic approach to data interpretation are essential for the confident assignment of its chemical structure, paving the way for further investigation into its chemical and biological properties.

Application Notes and Protocols: Horner–Wadsworth–Emmons Reaction for Pyrrolidinone Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic tool for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction. Its high stereoselectivity, typically favoring the formation of (E)-alkenes, and the straightforward removal of the water-soluble phosphate byproduct make it an invaluable method in modern organic synthesis. A key application of the HWE reaction in medicinal chemistry and drug development is the synthesis of the pyrrolidinone (or γ-lactam) scaffold, a privileged structural motif found in a vast array of biologically active compounds and natural products.

This document provides detailed application notes and experimental protocols for the synthesis of pyrrolidinones utilizing the Horner-Wadsworth-Emmons reaction, covering both intermolecular and intramolecular strategies.

Intermolecular HWE Reaction and Reductive Cyclization for Pyrrolidinone Synthesis

A common strategy for the synthesis of substituted pyrrolidinones involves an initial intermolecular Horner-Wadsworth-Emmons reaction to construct an α,β-unsaturated ester, followed by a conjugate addition and subsequent reductive cyclization. This approach is exemplified by the synthesis of 4-(thiophen-2-yl)pyrrolidin-2-one.

Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one

This multi-step synthesis involves the preparation of the HWE reagent, the HWE olefination, a Michael addition, and a final reductive cyclization.

Step 1: Synthesis of the Horner-Wadsworth-Emmons Reagent (Ethyl 2-(dimethoxyphosphoryl)acetate)

This step is a standard Michaelis-Arbuzov reaction.

-

Materials: Ethyl bromoacetate, trimethyl phosphite, toluene.

-

Procedure: A mixture of ethyl bromoacetate and trimethyl phosphite in toluene is heated under reflux. The reaction progress is monitored by gas chromatography. Upon completion, the solvent and volatile byproducts are removed by distillation to yield the crude phosphonate reagent, which can be purified by vacuum distillation.

Step 2: Horner-Wadsworth-Emmons Olefination

-

Materials: Sodium metal, dry ethanol, ethyl 2-(dimethoxyphosphoryl)acetate, thiophene-2-carbaldehyde, dry THF, n-hexane, ethyl acetate, 10% (v/v) aq. HCl, sat. aq. NaHCO₃, anhydrous MgSO₄, silica gel.

-

Procedure:

-

Sodium metal is dissolved in dry ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

Ethyl 2-(dimethoxyphosphoryl)acetate is added to the sodium ethoxide solution and stirred at room temperature for 1 hour.

-

A solution of thiophene-2-carbaldehyde in dry THF is added to the reaction mixture.

-

The reaction is stirred for 2 hours and monitored by TLC.

-